molecular formula C18H22N4O5S B2979043 Ethyl 4-({[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate CAS No. 850936-95-7

Ethyl 4-({[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate

Cat. No. B2979043
CAS RN: 850936-95-7
M. Wt: 406.46
InChI Key: ZJJZVQBDQXBQST-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to bind to various receptors in the body . The compound also contains an oxadiazole ring and a methoxyphenyl group, both of which can contribute to its chemical properties and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with electrophiles or nucleophiles, and the oxadiazole ring might participate in cycloaddition reactions .

Scientific Research Applications

Chemical Synthesis and Biological Activity

The compound of interest has been studied in the context of chemical synthesis and the evaluation of its biological activities. For example, research demonstrates the microwave-assisted synthesis of hybrid molecules containing this compound, which were then screened for antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds exhibited good to moderate antimicrobial activity against test microorganisms, with specific compounds showing notable antiurease and antilipase activities (Başoğlu et al., 2013).

Antioxidant Properties

Investigations into the antioxidant properties of similar piperazine derivatives, particularly focusing on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, have shown promising results. Screening for antioxidant activity using methods like DPPH, hydroxyl radical, and nitric oxide radical assays revealed that these compounds possess significant antioxidant capabilities, with some derivatives identified as potent radical scavengers (Mallesha et al., 2014).

Antimicrobial and Antifungal Activities

Further research into the synthesis of novel carbazole derivatives, including the piperazine and oxadiazole moiety, has shown that these compounds have considerable antibacterial and antifungal activities. Among the tested compounds, specific derivatives displayed significant activity against bacteria and fungi, demonstrating the potential of such compounds in developing new antimicrobial agents (Sharma et al., 2014).

Synthesis and Characterization

The synthesis and characterization of novel compounds featuring the ethyl piperazine-1-carboxylate structure have been explored, with studies detailing their chemical properties and potential biological applications. These investigations provide a foundation for understanding the compound's utility in various scientific research domains, including its role in synthesizing agents with potential therapeutic applications (Mohamed, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with in the body. Piperazine derivatives are known to bind to various receptors in the body, which can lead to a range of biological effects .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

ethyl 4-[2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-3-26-18(24)22-9-7-21(8-10-22)15(23)12-28-17-20-19-16(27-17)13-5-4-6-14(11-13)25-2/h4-6,11H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJZVQBDQXBQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate

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